N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine: is an organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of an isopropylphenyl group attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. Another common method is the employment of substituted biphenyls. The reaction conditions often involve the use of metal complex catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate electron transition characteristics, leading to enhanced luminescence efficiency. This is particularly relevant in applications such as organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
- N-Phenyldibenzo[b,d]furan-4-amine
- N-(4-tert-Butylphenyl)dibenzo[b,d]furan-4-amine
Comparison: N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine is unique due to the presence of the isopropyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring high luminescence efficiency and stability .
Properties
Molecular Formula |
C21H19NO |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)dibenzofuran-4-amine |
InChI |
InChI=1S/C21H19NO/c1-14(2)15-10-12-16(13-11-15)22-19-8-5-7-18-17-6-3-4-9-20(17)23-21(18)19/h3-14,22H,1-2H3 |
InChI Key |
YPBYPUVNIPOBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.